molecular formula C7H10N2 B144630 1-Methyl-2-prop-1-en-2-ylimidazole CAS No. 127782-73-4

1-Methyl-2-prop-1-en-2-ylimidazole

Cat. No.: B144630
CAS No.: 127782-73-4
M. Wt: 122.17 g/mol
InChI Key: GTFRXUGXAAINAF-UHFFFAOYSA-N
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Description

1-Methyl-2-prop-1-en-2-ylimidazole is a synthetic imidazole derivative designed for advanced chemical and pharmaceutical research. The imidazole ring is a fundamental scaffold in medicinal chemistry, renowned for its presence in natural products like histidine and its role in numerous therapeutic agents . This five-membered aromatic heterocycle exhibits amphoteric properties and can participate in various binding interactions, such as hydrogen bonding and π-stacking, which are crucial for engaging biological targets like enzymes . Compounds featuring the imidazole core have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . The specific substitution pattern of this compound, featuring a methyl group at the 1-position and an isopropenyl group at the 2-position, makes it a valuable and versatile building block. It can serve as a key intermediate in the synthesis of more complex molecules, such as ionic liquids, functionalized ligands for catalysis, or novel pharmacologically active compounds . The prop-1-en-2-yl group offers a reactive handle for further chemical modifications, including polymerization or functional group interconversions, enabling researchers to explore new chemical space in materials science and drug discovery . This product is intended for research purposes by qualified laboratory personnel.

Properties

CAS No.

127782-73-4

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1-methyl-2-prop-1-en-2-ylimidazole

InChI

InChI=1S/C7H10N2/c1-6(2)7-8-4-5-9(7)3/h4-5H,1H2,2-3H3

InChI Key

GTFRXUGXAAINAF-UHFFFAOYSA-N

SMILES

CC(=C)C1=NC=CN1C

Canonical SMILES

CC(=C)C1=NC=CN1C

Synonyms

1H-Imidazole,1-methyl-2-(1-methylethenyl)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-prop-1-en-2-ylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-prop-1-en-2-ylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Catalysis

1-Methyl-2-prop-1-en-2-ylimidazole serves as a ligand in metal-catalyzed reactions. Its ability to form stable complexes with transition metals enhances catalytic activity in various organic transformations. For instance, it has been used in:

  • Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.
  • Hydrogenation reactions : Acting as a stabilizing agent for metal catalysts.

Research indicates that imidazole derivatives exhibit significant biological activities, including antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that this compound displays inhibitory effects against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating potential as an antibacterial agent.

    Case Study : A recent study evaluated the efficacy of this compound against clinical isolates, revealing that it possesses a comparable potency to established antibiotics.
  • Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells. Research indicates that it may inhibit cell proliferation in various cancer lines, including breast and lung cancer cells.

    Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among cancer cell lines, highlighting its potential as an anticancer therapeutic.

Material Science

In materials science, this compound is utilized in the development of advanced materials:

  • Polymer Chemistry : It acts as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength.

    Data Table: Properties of Polymers Synthesized with this compound
PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Chemical ResistanceImproved

Mechanism of Action

The mechanism of action of 1-Methyl-2-prop-1-en-2-ylimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-Methyl-2-prop-1-en-2-ylimidazole 1-CH₃, 2-(CH₂=C(CH₃)) C₇H₁₀N₂ 122.17 Reactive vinyl group at position 2
1-Methyl-2-isopropylimidazole 1-CH₃, 2-(CH(CH₃)₂) C₇H₁₂N₂ 124.19 Branched isopropyl group at position 2
1-(Prop-2-yn-1-yl)-1H-imidazole 1-(HC≡C-CH₂) C₆H₇N₂ 107.13 Propargyl group (sp-hybridized carbon)
1-Isopropyl-2-methyl-4-nitro-1H-imidazole 1-CH(CH₃)₂, 2-CH₃, 4-NO₂ C₇H₁₁N₃O₂ 169.18 Electron-withdrawing nitro group
1-(2-Methylprop-2-enyl)benzimidazole Benzimidazole core, 2-(CH₂=C(CH₃)) C₁₁H₁₂N₂ 172.23 Fused benzene ring enhances rigidity

Sources : .

Key Observations:
  • Propargyl analogs (e.g., 1-(prop-2-yn-1-yl)-1H-imidazole) exhibit distinct reactivity due to the sp-hybridized carbon, enabling click chemistry applications .
  • Electronic Modifications : The nitro group in 1-isopropyl-2-methyl-4-nitro-1H-imidazole introduces strong electron-withdrawing effects, altering redox properties compared to the electron-neutral vinyl group in the target compound .

Physicochemical Properties

Compound Name Physical State Boiling/Melting Point Solubility Reactivity Highlights
This compound Liquid* Not reported Moderate in organic solvents Electrophilic addition at vinyl site
1-Methyl-2-isopropylimidazole Liquid Not reported High lipophilicity Base catalysis due to imidazole N-atoms
1-(Prop-2-yn-1-yl)-1H-imidazole Solid (HCl salt) 180–185°C (decomp.) Polar solvents Propargyl group participates in Huisgen cycloaddition
1-Isopropyl-2-methyl-4-nitro-1H-imidazole Solid 120–122°C Low aqueous solubility Nitro group facilitates redox reactions

*Inferred from analogous imidazole liquids (e.g., 1-methyl-2-isopropylimidazole) .

Key Observations:
  • Lipophilicity : The isopropyl group in 1-methyl-2-isopropylimidazole enhances lipophilicity compared to the polarizable vinyl group in the target compound, impacting bioavailability .
  • Reactivity : The propargyl group in 1-(prop-2-yn-1-yl)-1H-imidazole enables click chemistry, whereas the vinyl group in the target compound may undergo electrophilic additions (e.g., hydrohalogenation) .
Key Observations:
  • Biological Targets : The vinyl group in this compound may enhance interactions with hydrophobic enzyme pockets, similar to benzimidazole derivatives .
  • Therapeutic Potential: Nitro-substituted imidazoles (e.g., 1-isopropyl-2-methyl-4-nitro-1H-imidazole) are prevalent in antiparasitic drugs, while the target compound’s applications remain exploratory .

Q & A

Q. Q1. What synthetic methodologies are effective for preparing 1-Methyl-2-prop-1-en-2-ylimidazole, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, imidazole derivatives are often prepared by reacting substituted amines with carbonyl-containing precursors under acidic or basic conditions. Optimization involves solvent selection (e.g., ethanol, DMF), catalyst screening (e.g., p-toluenesulfonic acid for acid-catalyzed reactions), and temperature control (reflux vs. room temperature). Characterization via ¹H/¹³C NMR and IR spectroscopy validates structural integrity, while elemental analysis confirms purity .

Structural Characterization Techniques

Q. Q2. How can researchers confirm the molecular structure of this compound experimentally?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • Spectroscopy: Use ¹H NMR to identify proton environments (e.g., imidazole ring protons at δ 6.5–7.5 ppm) and ¹³C NMR/DEPT for carbon assignments. IR spectroscopy detects functional groups (e.g., C=N stretches near 1600 cm⁻¹).
  • X-ray crystallography: Resolve crystal structures using SHELX for refinement and ORTEP-III for visualization. Validate bond lengths and angles against expected values (e.g., C-N bond ~1.31 Å in imidazole rings) .

Reactivity and Functionalization

Q. Q3. How does the prop-1-en-2-yl substituent influence the compound’s reactivity in further derivatization?

Methodological Answer: The electron-rich double bond in the prop-1-en-2-yl group enables electrophilic additions (e.g., halogenation) or cycloadditions. For instance, reacting with dienophiles in Diels-Alder reactions can yield fused heterocycles. Monitor regioselectivity using HPLC-MS and compare with computational predictions (e.g., DFT calculations for transition-state analysis) .

Advanced Crystallographic Challenges

Q. Q4. What challenges arise in determining the crystal structure of this compound, and how are they resolved?

Methodological Answer: Common challenges include crystal twinning, weak diffraction, and disorder in the prop-1-en-2-yl group. Use high-resolution data (≤0.8 Å) and SHELXL’s TWIN/BASF commands for refinement. Validate with R-factor convergence (<5%) and ADDSYM checks for missed symmetry .

Hydrogen-Bonding Networks

Q. Q5. How can hydrogen-bonding patterns in crystalline this compound be systematically analyzed?

Methodological Answer: Apply graph-set analysis (as per Etter’s formalism) to categorize motifs like R₂²(8) rings or D chains. Use Mercury software to measure donor-acceptor distances (e.g., N–H···N interactions at 2.8–3.0 Å) and angles (>150°). Compare with similar imidazole derivatives to identify trends .

Biological Activity Screening

Q. Q6. What methodologies are used to evaluate the antibacterial potential of this compound?

Methodological Answer: Perform in vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli):

  • MIC Determination: Use broth microdilution (concentration range: 1–256 µg/mL).
  • Mechanistic Studies: Assess membrane disruption via fluorescence microscopy (propidium iodide uptake) or β-galactosidase leakage assays .

Computational Modeling

Q. Q7. How can molecular docking predict the interaction of this compound with biological targets?

Methodological Answer: Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand (compound) and receptor (e.g., bacterial enzyme) with proper protonation states. Validate poses using RMSD clustering (<2.0 Å) and compare binding energies (ΔG ≤ -6 kcal/mol) .

Data Contradiction Resolution

Q. Q8. How should researchers resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer: Reconcile inconsistencies by:

  • Validation Tools: Apply PLATON’s ADDSYM to check for missed symmetry or SHELX’s HKLF 5 for twinned data.
  • Complementary Techniques: Use solid-state NMR to confirm crystallographic findings or DSC to detect polymorphism .

Stability Under Experimental Conditions

Q. Q9. What strategies ensure the compound’s stability during prolonged storage or reaction conditions?

Methodological Answer:

  • Storage: Keep under inert atmosphere (Ar/N₂) at -20°C in amber vials.
  • Stability Assays: Monitor degradation via HPLC-UV (λ = 254 nm) and track byproducts (e.g., oxidation at the double bond) .

Intermolecular Interaction Analysis

Q. Q10. How can non-covalent interactions (π-π stacking, van der Waals) be quantified in this compound?

Methodological Answer: Use CrystalExplorer to calculate interaction energies (Hirshfeld surface analysis). For π-π interactions, measure centroid distances (3.4–3.8 Å) and dihedral angles (<10°). Compare with Cambridge Structural Database (CSD) entries for statistical validation .

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